N,N-Dibenzyl-1,1,1-trimethylsilanamine

Description

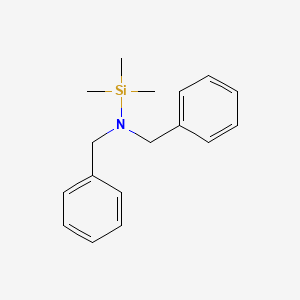

N,N-Dibenzyl-1,1,1-trimethylsilanamine is a silicon-containing amine with two benzyl groups attached to the nitrogen atom and a trimethylsilyl (TMS) group. For instance, N-Benzyl-1,1,1-trimethylsilanamine (313) is synthesized via the reaction of benzylamine with trimethylsilyl chloride, yielding a mono-benzylated silanamine . Extending this method, substituting benzylamine with dibenzylamine or using a benzylating agent could theoretically produce the N,N-dibenzyl variant.

Properties

CAS No. |

70601-93-3 |

|---|---|

Molecular Formula |

C17H23NSi |

Molecular Weight |

269.46 g/mol |

IUPAC Name |

N-benzyl-1-phenyl-N-trimethylsilylmethanamine |

InChI |

InChI=1S/C17H23NSi/c1-19(2,3)18(14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 |

InChI Key |

YMRYARUYNHBGRU-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-1,1,1-trimethylsilanamine typically involves the reaction of trimethylsilyl chloride with dibenzylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:

(C6H5CH2)2NH+(CH3)3SiCl→(C6H5CH2)2NSi(CH3)3+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-1,1,1-trimethylsilanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can lead to the formation of simpler amines or silanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products:

Oxidation: Silanols or siloxanes.

Reduction: Simpler amines or silanes.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

N,N-Dibenzyl-1,1,1-trimethylsilanamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: The compound can be used in the modification of biomolecules for research purposes.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N,N-Dibenzyl-1,1,1-trimethylsilanamine exerts its effects is primarily through its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with other molecules, facilitating reactions that lead to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates involved.

Comparison with Similar Compounds

N,N-Diethyl-1,1,1-trimethylsilanamine

- Structure : Features two ethyl groups instead of benzyl groups.

- Properties: Molecular formula: C₇H₁₉NSi; molecular weight: 145.32 g/mol . Boiling point: Not explicitly stated, but enthalpy of vaporization (ΔHvap) is reported as 37.9 kJ/mol at 298 K .

- Applications: Used as a reagent in Lewis acid-mediated C–H aminoalkylation of azoles (e.g., imidazoles) under mild, metal-free conditions . Acts as a silylating agent, transferring the TMS group to substrates.

- Commercial Availability : Available at 98% purity (¥385.00/100 g) .

N-Benzyl-1,1,1-trimethylsilanamine (313)

N-tert-Butyl-1,1,1-trimethylsilanamine

Comparative Analysis Table

*TMS = trimethylsilyl.

Reactivity and Functional Group Effects

- Electronic Effects : Benzyl groups are electron-rich due to aromatic conjugation, which may stabilize intermediates in metal-catalyzed reactions compared to alkyl-substituted silanamines.

- Thermodynamic Data : N,N-Diethyl-1,1,1-TMS has a lower enthalpy of vaporization (37.9 kJ/mol) compared to heptamethyldisilazane (38.1 kJ/mol), suggesting weaker intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.